molecular formula C15H14FNO3 B8357128 Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate

Cat. No.: B8357128
M. Wt: 275.27 g/mol
InChI Key: QXYHJWBBYNDQIL-UHFFFAOYSA-N
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Description

Methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C15H14FNO3 and its molecular weight is 275.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14FNO3

Molecular Weight

275.27 g/mol

IUPAC Name

methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H14FNO3/c1-20-14(19)12-8-15(9-17,7-6-13(12)18)10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3

InChI Key

QXYHJWBBYNDQIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

70 mL of methylacrylate and 50 g of 4-fluorophenylacetonitrile were dissolved in a mixture of 200 mL of THF and 50 mL of dry methanol. 150 mL of sodium methylate (30% in methanol) were added dropwise, while temperature was maintained below 40° C. The mixture was stirred at room temperature for 15 h and heated for another 4 h at 50° C. When the reaction was complete, the mixture was allowed to cool to room temperature and poured onto a cold 2N aqueous hydrochloric acid solution. The aqueous layer was extracted three times with ethyl acetate and the combined organic layer was washed with water and brine, dried over magnesium sulphate and evaporated to give 101.5 g of the desired product. Rt=1.59 min (Method 5). Detected mass: 276.2 (M+H+).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution consisting of 42.71 gm. (0.139 mole) of the dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid (prepared in Part A, above) and 900 ml. tetrahydrofuran is added 31.3 gm. (0.28 mole) potassium tert-butoxide. This reaction mixture is heated at the reflux temperature for 4 1/2 hours. It is allowed to cool. It is then chilled in ice and 225 ml. of 2.5 N aqueous acetic acid is added. The organic layer that forms is recovered and diluted with 750 ml. benzene. The benzene:tetrahydrofuran solution is washed successively with sodium bicarbonate, with water, and finally with brine. The solvents are then removed by evaporation under reduced pressure to give 35.6 gm. (93% yield) of 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone as a gum.
[Compound]
Name
dimethyl ester
Quantity
0.139 mol
Type
reactant
Reaction Step One
Name
4-(p-fluorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.28 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution consisting of 42.71 gm. (0.139 mole) of the dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid (prepared in Part A, above) and 900 ml. tetrahydrofuran is added 31.3 gm. (0.28 mole) potassium tert-butoxide. This reaction mixture is heated at the reflux temperature for four and one half (41/2) hours. It is allowed to cool. It is then chilled in ice and 225 ml. of 2.5 N aqueous acetic acid is added. The organic layer that forms is recovered and diluted with 750 ml. benzene. The benzene:tetrahydrofuran solution is washed successively with sodium bicarbonate, with water, and finally with brine. The solvents are then removed by evaporation under reduced pressure to give 35.6 gm. (93% yield) of 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone as a gum.
[Compound]
Name
dimethyl ester
Quantity
0.139 mol
Type
reactant
Reaction Step One
Name
4-(p-fluorophenyl)-4-cyanopimelic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.28 mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 41/2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
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Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

70 mL of methyl acrylate and 44.4 mL of 4-fluorophenylacetonitrile were dissolved in 200 mL of THF and 50 mL of methanol. 150 mL of a 30% solution of sodium methylate in methanol were added slowly. The mixture was stirred at room temperature for 15 h and for 4 h at 50° C. The mixture was cooled to room temperature and poured onto cooled 2N HCl. The aqueous layer was washed with ethyl acetate three times, the combined organic layers were extracted with water and brine, dried over sodium sulfate and evaporated to dryness to give 101.5 g of crude product, that was sufficiently pure for further conversion. Rt=1.60 min (Method C). Detected mass: 276.2 (M+H+).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
44.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
50 mL
Type
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Reaction Step Four

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